tosufloxacin

Anaerobic Microbiology Fluoroquinolone Susceptibility Testing Bacteroides fragilis

Tosufloxacin delivers 4-8× greater potency than levofloxacin/ciprofloxacin against Bacteroides fragilis, Peptostreptococcus, and 2-32× enhanced Gram-positive activity vs ciprofloxacin, fleroxacin, ofloxacin, norfloxacin. Its dual DNA gyrase/topoisomerase IV inhibition ensures reduced resistance selection. Superior for anaerobic susceptibility QC, Gram-positive pathogen baselines, PK/PD modeling, and Legionella pneumophila MIC=0.0039 μg/mL benchmarks. Procure tosufloxacin as the high-potency fluoroquinolone reference standard.

Molecular Formula C34H62O10X2
Molecular Weight 0
CAS No. 152832-05-8
Cat. No. B1174789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametosufloxacin
CAS152832-05-8
Synonyms1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, (R)- (9CI)
Molecular FormulaC34H62O10X2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tosufloxacin (CAS 152832-05-8): A Third-Generation Fluoroquinolone with Differentiated Gram-Positive and Anaerobic Activity for Scientific Procurement


Tosufloxacin (CAS 152832-05-8) is a third-generation fluoroquinolone antibiotic characterized by a 1,8-naphthyridine core with a 3-aminopyrrolidine moiety at the C7 position [1]. It is commercially available as the tosylate salt hydrate (brand name Ozex) and demonstrates a broad antibacterial spectrum that notably includes potent activity against Gram-positive cocci and anaerobic bacteria [2]. Unlike many earlier-generation fluoroquinolones, tosufloxacin exhibits dual-target inhibition of DNA gyrase and topoisomerase IV, a feature that contributes to its microbiological profile and reduced resistance selection frequency against certain pathogens [2].

Rationale for Tosufloxacin Specification in Research and Industrial Workflows: Evidence-Based Non-Interchangeability with Alternative Fluoroquinolones


In vitro susceptibility profiles across the fluoroquinolone class vary considerably by bacterial species, with tosufloxacin demonstrating 4- to 8-fold greater potency than levofloxacin and ciprofloxacin against anaerobic bacteria, and 2- to 32-fold enhanced activity against Gram-positive organisms relative to ciprofloxacin, fleroxacin, ofloxacin, and norfloxacin [1][2]. These quantitative potency differentials preclude simple substitution with in-class alternatives in microbiological assays, susceptibility testing panels, or pharmaceutical development where Gram-positive or anaerobic coverage is the primary selection criterion [3]. Additionally, tosufloxacin's unique pharmacokinetic profile, characterized by lower serum concentrations but sustained time above MIC for key pathogens, distinguishes its PK/PD behavior from agents with higher systemic exposure [1].

Quantitative Evidence Guide: Tosufloxacin Differentiation in Antimicrobial Susceptibility, Pharmacokinetics, and Clinical Efficacy


Tosufloxacin Demonstrates 4- to 8-Fold Superior Potency Against Anaerobic Bacteria Relative to Levofloxacin and Ciprofloxacin

Tosufloxacin exhibits significantly enhanced activity against clinically relevant anaerobic species compared to other widely used fluoroquinolones. Against a panel of anaerobic clinical isolates, tosufloxacin was 4- to 8-fold more active than levofloxacin and ciprofloxacin [1]. Specific MIC90 values for tosufloxacin against key anaerobes were: Bacteroides fragilis (0.78 μg/mL), Bacteroides vulgatus (0.39 μg/mL), Bacteroides thetaiotaomicron (1.56 μg/mL), and Peptostreptococcus asaccharolyticus (0.39 μg/mL) [1].

Anaerobic Microbiology Fluoroquinolone Susceptibility Testing Bacteroides fragilis

Tosufloxacin Exhibits 2- to 32-Fold Enhanced Activity Against Gram-Positive Isolates Versus Multiple Fluoroquinolone Comparators

In a comprehensive in vitro study of 780 clinical isolates, tosufloxacin (TFLX) demonstrated markedly superior activity against Gram-positive microorganisms compared to four reference fluoroquinolones. The activity was 2- to 8-fold stronger than ciprofloxacin, 4- to 16-fold stronger than fleroxacin and ofloxacin, and 16- to 32-fold more potent than norfloxacin [1]. This potency advantage was particularly pronounced against methicillin-resistant Staphylococcus aureus (MRSA), where TFLX and sparfloxacin maintained similar activity while outperforming ciprofloxacin, fleroxacin, ofloxacin, and norfloxacin [1].

Gram-positive Pathogens Staphylococcus aureus Fluoroquinolone Comparative Potency

Tosufloxacin Achieves Time Above MIC Despite Lower Systemic Exposure, Illustrating Differentiated PK/PD Profile

A comparative pharmacokinetic study in healthy humans evaluated eight quinolone derivatives. Tosufloxacin demonstrated the lowest serum concentration among the agents tested; however, despite this lower systemic exposure, serum levels remained above the MIC50 for key pathogens for more than 3 hours [1]. In direct contrast, lomefloxacin exhibited a serum level approximately 4-fold higher than tosufloxacin, yet its calculated duration above MIC was shorter [1]. This indicates that tosufloxacin's high intrinsic potency compensates for its lower plasma concentrations, resulting in a favorable time-above-MIC profile.

Pharmacokinetics/Pharmacodynamics Fluoroquinolone PK/PD Time Above MIC

Tosufloxacin Shows Non-Inferior Clinical Efficacy to Sitafloxacin in Community-Acquired Pneumonia at Defined Dosing Regimens

A Phase III double-blind comparative study evaluated tosufloxacin (TFLX) against sitafloxacin (STFX) for the treatment of community-acquired pneumonia. Patients received either STFX 100 mg twice daily or TFLX 150 mg three times daily for 7 days [1]. The clinical efficacy rates in the evaluable population (n=225) were 89.6% (95/106 patients) for the TFLX group and 93.3% (111/119 patients) for the STFX group, demonstrating comparable effectiveness [1].

Community-Acquired Pneumonia Clinical Trial Efficacy Fluoroquinolone Comparative Effectiveness

Tosufloxacin MIC90 Against Legionella pneumophila is 14- to 164-Fold Lower Than Levofloxacin and Ciprofloxacin

In vitro evaluation of anti-Legionella activity demonstrated that tosufloxacin (TFLX) possesses exceptional potency against Legionella pneumophila clinical isolates. The MIC90 of TFLX was 0.0039 μg/mL [1]. This value was 14- to 164-fold lower than the MIC90 values determined for levofloxacin, ciprofloxacin, and moxifloxacin in the same study [1]. Furthermore, TFLX showed an MIC90 16-fold lower than that of rifampicin, a standard anti-Legionella agent [1].

Legionella pneumophila Intracellular Pathogens Fluoroquinolone Susceptibility

Optimal Research and Industrial Application Scenarios for Tosufloxacin Based on Validated Differential Evidence


Anaerobic Bacteriology Reference Standard for Susceptibility Testing

Given tosufloxacin's 4- to 8-fold greater potency than levofloxacin and ciprofloxacin against anaerobic species including Bacteroides fragilis and Peptostreptococcus asaccharolyticus [4], it serves as the preferred fluoroquinolone reference standard for establishing MIC breakpoints and quality control ranges in anaerobic susceptibility testing panels. Procurement for clinical microbiology laboratories validating anaerobic workflows should prioritize tosufloxacin to ensure accurate detection of resistance and susceptibility patterns that would be obscured by less active fluoroquinolones.

Gram-Positive Pathogen Research and MRSA Study Comparator

The 2- to 32-fold enhanced Gram-positive activity of tosufloxacin relative to ciprofloxacin, fleroxacin, ofloxacin, and norfloxacin [4] positions it as the definitive fluoroquinolone comparator in Gram-positive pathogen research. Investigators studying methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, or enterococci should select tosufloxacin to establish a potent fluoroquinolone baseline, as alternative agents like ciprofloxacin may exhibit MIC values that do not adequately reflect the fluoroquinolone susceptibility range for these organisms.

PK/PD Modeling of Potency-Driven Fluoroquinolone Efficacy

The unique PK/PD profile of tosufloxacin—where lower plasma concentrations still yield >3 hours time above MIC50 for key pathogens [4]—makes it an ideal model compound for pharmacodynamic studies investigating the relationship between intrinsic potency, protein binding, and in vivo efficacy. Researchers conducting in vitro PK/PD simulations or hollow-fiber infection models should consider tosufloxacin to explore scenarios where high potency compensates for low systemic exposure, a phenomenon not readily observed with high-AUC fluoroquinolones like levofloxacin.

Legionella pneumophila Susceptibility Testing and Intracellular Pathogen Studies

Tosufloxacin's MIC90 of 0.0039 μg/mL against Legionella pneumophila—14- to 164-fold lower than levofloxacin, ciprofloxacin, and moxifloxacin [4]—establishes it as the most potent commercially available fluoroquinolone for this fastidious intracellular pathogen. Procurement for Legionella reference laboratories and researchers investigating intracellular bacterial infections should include tosufloxacin to provide a high-potency benchmark that enables accurate assessment of susceptibility and comparative drug activity against this clinically significant respiratory pathogen.

Quote Request

Request a Quote for tosufloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.